3-(5-Bromo-pyridin-2-yl)-quinoline
Overview
Description
The compound “3-(5-Bromo-pyridin-2-yl)-quinoline” is a chemical compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound. This compound also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The pyridine ring is substituted at the 5th position with a bromine atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids has been used to produce novel pyridine derivatives . Another method involves the reaction of salicylaldehyde with 5-bromo-2-aminopyridine .Molecular Structure Analysis
The molecular structure analysis of similar compounds has been carried out using various computational methods. For instance, Density Functional Theory (DFT) studies were performed for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite program .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine has been used to synthesize novel pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, complexity, etc., have been computed for 5-Bromo-2-hydroxymethylpyridine .Scientific Research Applications
Synthesis of Novel Pyridine Derivatives
The compound “3-(5-Bromo-pyridin-2-yl)-quinoline” can be used in the synthesis of novel pyridine derivatives. This process involves a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . The resulting pyridine derivatives have been studied using Density Functional Theory (DFT) methods, which describe possible reaction pathways and potential candidates as chiral dopants for liquid crystals .
Biological Activities
The synthesized pyridine derivatives have shown promising biological activities. For instance, they have been tested for anti-thrombolytic, biofilm inhibition, and haemolytic activities . One of the compounds, 4b, exhibited a significant percentage lysis value against clot formation in human blood .
Quantum Mechanical Investigations
Quantum mechanical investigations have been carried out on these pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme . These studies provide insights into the frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements .
Preparation of 5-Bromopyrimidine Compounds
The compound “3-(5-Bromo-pyridin-2-yl)-quinoline” can also be used in the preparation of 5-Bromopyrimidine compounds . This process involves several steps including over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, and further condensation and reduction .
Pharmaceutical Chemistry
The derivatives of this compound have extensive use in pharmaceutical chemistry . They serve as important medicine intermediates .
Organic Synthesis
The compound and its derivatives are also used in organic synthesis . The synthesis of these compounds is challenging, and there is a need for the development of a method that is easy to operate, react easily controllable, and has a suitable overall yield .
Safety and Hazards
Future Directions
The future directions in the research of similar compounds could involve further investigation of their synthesis, characterization, and potential applications. For instance, the Suzuki cross-coupling reaction could be explored further for the synthesis of novel pyridine derivatives . Additionally, these compounds could be investigated for their potential biological activities and applications in medicinal chemistry .
properties
IUPAC Name |
3-(5-bromopyridin-2-yl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2/c15-12-5-6-14(17-9-12)11-7-10-3-1-2-4-13(10)16-8-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTJBUVGZASOLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=NC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478025 | |
Record name | 3-(5-Bromo-pyridin-2-yl)-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-pyridin-2-yl)-quinoline | |
CAS RN |
569350-78-3 | |
Record name | 3-(5-Bromo-pyridin-2-yl)-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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